(3R)-3-fluoropyrrolidin-2-one is a fluorinated derivative of pyrrolidin-2-one, a five-membered cyclic amide. This compound is significant in medicinal chemistry due to its potential applications in drug development and as a building block for synthesizing complex organic molecules. The presence of the fluorine atom enhances its biological activity and metabolic stability compared to non-fluorinated analogs.
(3R)-3-fluoropyrrolidin-2-one can be synthesized through various chemical methods, primarily involving the fluorination of pyrrolidin-2-one derivatives. The compound is often studied in research settings for its interactions with biological macromolecules and its role in pharmaceutical applications.
This compound belongs to the class of heterocyclic compounds, specifically cyclic amides (lactams). It is characterized by its unique stereochemistry, which plays a crucial role in its chemical reactivity and biological activity.
The synthesis of (3R)-3-fluoropyrrolidin-2-one typically involves:
The synthetic route usually requires careful temperature control and an inert atmosphere to prevent side reactions. The choice of solvent (e.g., acetonitrile or dichloromethane) and reaction conditions (e.g., temperature, time) are critical for maximizing yield and selectivity.
The molecular formula of (3R)-3-fluoropyrrolidin-2-one is CHFN. Its structure features:
Key structural data include:
(3R)-3-fluoropyrrolidin-2-one participates in various chemical reactions, including:
The reaction conditions, such as solvent choice and temperature, are crucial for achieving desired product outcomes. For example, oxidation reactions often require acidic or basic media to facilitate the transformation effectively.
The mechanism of action for (3R)-3-fluoropyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by altering electronic properties and sterics, which may lead to increased biological activity compared to non-fluorinated counterparts.
Relevant data indicate that the presence of fluorine imparts unique characteristics such as increased lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical development.
(3R)-3-fluoropyrrolidin-2-one has diverse applications in scientific research:
The stereogenic center at the C3 position of (3R)-3-fluoropyrrolidin-2-one enables the creation of molecules with defined three-dimensional architectures. This stereochemical control is vital for optimizing target engagement, as evidenced by its incorporation into kinase inhibitors, G protein-coupled receptor modulators, and epigenetic regulators. The scaffold’s versatility arises from two modifiable sites: the lactam nitrogen (N1) and the carbonyl group (C2), which serve as vectors for structural elaboration [5].
Ring-opening/decoration strategies for complex heterocycles [4] [6].
Physicochemical Advantages:
Table 1: Molecular Features of (3R)-3-Fluoropyrrolidin-2-one
Property | Value/Characteristic | Impact on Drug Design |
---|---|---|
Molecular Formula | C₄H₆FNO | Low molecular weight for fragment-based design |
logD (Predicted) | ~0.5 | Balanced hydrophilicity/lipophilicity |
Hydrogen Bond Acceptors | 2 (Carbonyl O, F) | Target recognition in polar binding pockets |
Hydrogen Bond Donors | 1 (N-H) | Solubility and protein interaction potential |
Chiral Center Configuration | (R) | Enantioselective target binding |
Fluorinated pyrrolidinones confer unique bioactivity profiles by combining fluorine-specific effects with the pharmacophoric features of lactams. The (3R)-3-fluoropyrrolidin-2-one scaffold is extensively utilized in oncology and central nervous system (CNS) therapeutics due to its ability to fine-tune drug-target interactions and pharmacokinetics [5].
Acidification of Adjacent Protons: Fluorine increases N-H acidity, strengthening hydrogen-bond donation to targets [5] [9].
Applications in Kinase Inhibition:This scaffold is integral to irreversible and allosteric kinase inhibitors. Examples include:
DNA-PK Inhibitors: Incorporating the scaffold reduces hERG channel binding (IC₅₀ shift from 9.7 μM to >75 μM) while maintaining DNA-PK potency, mitigating cardiac toxicity risks [3] [5].
Structural Impact Analysis:Table 2: Effect of Fluorination on Pyrrolidinone Scaffold Properties
Parameter | Pyrrolidin-2-one | (3R)-3-Fluoropyrrolidin-2-one | Biological Consequence |
---|---|---|---|
C3 pKa | ~22 | ~20 | Enhanced hydrogen-bond donation capacity |
Metabolic Oxidation | High (C3) | Low | Increased metabolic stability |
Dipole Moment | ~4.0 D | ~4.8 D | Improved polar target engagement |
Conformational Flexibility | High | Restricted (gauche effect) | Pre-organized bioactive conformation |
Synthetic Case Study:In AU2014274093B2, the scaffold was N-functionalized with a pyridyl group to yield a MET kinase inhibitor. The fluorine atom provided a 5-fold boost in cellular potency compared to the des-fluoro analogue by stabilizing a β-strand-like conformation critical for ATP-binding cleft recognition [5].
Structural and Synthetic Analysis
The molecular structure combines a rigid lactam core with a fluorine atom inducing a gauche effect, biasing ring puckering. This pre-organization is critical for binding selectivity. Commercial synthesis typically starts from (R)-3-aminopyrrolidine, involving fluorination via Balz-Schiemann or deoxyfluorination routes, followed by lactamization [4] [6].
Molecular structure of (3R)-3-Fluoropyrrolidin-2-one highlighting key pharmacophoric features:[Fluorine atom] (stereochemistry-dependent binding), [Carbonyl group] (hydrogen-bond acceptor), [N-H] (hydrogen-bond donor), [Chiral center C3] (spatial control)
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5